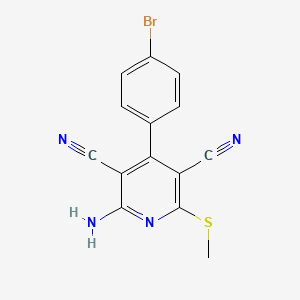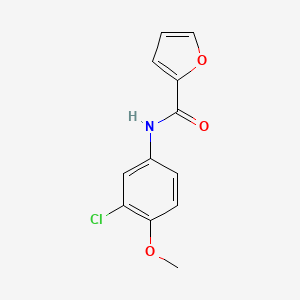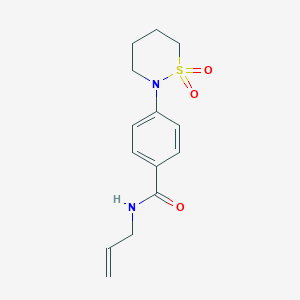![molecular formula C19H19N5O2 B5631935 5-{[2-(3-methyl-5-isoxazolyl)-1-pyrrolidinyl]carbonyl}-N-phenyl-2-pyrimidinamine](/img/structure/B5631935.png)
5-{[2-(3-methyl-5-isoxazolyl)-1-pyrrolidinyl]carbonyl}-N-phenyl-2-pyrimidinamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-{[2-(3-methyl-5-isoxazolyl)-1-pyrrolidinyl]carbonyl}-N-phenyl-2-pyrimidinamine is a chemical compound that is commonly referred to as "compound X". It is a synthetic compound that has been widely studied for its potential applications in scientific research.
Wissenschaftliche Forschungsanwendungen
Compound X has been widely studied for its potential applications in scientific research. It has been shown to have anti-inflammatory properties and has been studied for its potential use in treating inflammatory diseases such as rheumatoid arthritis. It has also been shown to have potential anticancer properties and has been studied for its potential use in cancer treatment.
Wirkmechanismus
The mechanism of action of compound X is not fully understood. However, it is thought to work by inhibiting the activity of certain enzymes that are involved in the inflammatory response and cancer cell growth.
Biochemical and Physiological Effects:
Compound X has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes that are involved in the inflammatory response and cancer cell growth. It has also been shown to have antioxidant properties and has been studied for its potential use in preventing oxidative stress-related diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using compound X in lab experiments is that it is a synthetic compound that can be easily synthesized in large quantities. However, one of the limitations is that its mechanism of action is not fully understood, which makes it difficult to design experiments to study its effects.
Zukünftige Richtungen
There are a number of future directions for the study of compound X. One area of research is to further investigate its potential applications in treating inflammatory diseases and cancer. Another area of research is to study its mechanism of action in more detail, which could lead to the development of more effective treatments for a range of diseases. Additionally, further research is needed to determine the safety and toxicity of compound X, which is important for its potential use in clinical settings.
Synthesemethoden
Compound X is synthesized using a multi-step process that involves the reaction of various chemical compounds. The first step involves the reaction of 3-methyl-5-isoxazolecarboxylic acid with thionyl chloride to form 3-methyl-5-isoxazolecarbonyl chloride. This is then reacted with N-phenyl-2-pyrimidinamine to form compound X.
Eigenschaften
IUPAC Name |
(2-anilinopyrimidin-5-yl)-[2-(3-methyl-1,2-oxazol-5-yl)pyrrolidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N5O2/c1-13-10-17(26-23-13)16-8-5-9-24(16)18(25)14-11-20-19(21-12-14)22-15-6-3-2-4-7-15/h2-4,6-7,10-12,16H,5,8-9H2,1H3,(H,20,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSYSZZFZFMYVEQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=C1)C2CCCN2C(=O)C3=CN=C(N=C3)NC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-{[2-(3-methyl-5-isoxazolyl)-1-pyrrolidinyl]carbonyl}-N-phenyl-2-pyrimidinamine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![7-{1-butyl-3-[2-(methylthio)ethyl]-1H-1,2,4-triazol-5-yl}-3-methylquinazolin-4(3H)-one](/img/structure/B5631856.png)
![2-[2-(3-fluorophenyl)ethyl]-5-pyrrolidin-1-ylpyridazin-3(2H)-one](/img/structure/B5631859.png)
![3-{(3R*,4S*)-1-[(2,5-dimethylphenyl)acetyl]-4-morpholin-4-ylpiperidin-3-yl}propan-1-ol](/img/structure/B5631864.png)
![1-{[1-butyl-2-(ethylsulfonyl)-1H-imidazol-5-yl]methyl}-4-(2-fluorophenoxy)piperidine](/img/structure/B5631871.png)
![2-[(4,6-dimethyl-2-pyrimidinyl)amino]-3-(2-ethoxyphenyl)-3,5-dihydro-4H-imidazol-4-one](/img/structure/B5631890.png)
![1-(4-nitrophenyl)-2-{[5-(3-pyridinyl)-1,3,4-oxadiazol-2-yl]thio}ethanone](/img/structure/B5631891.png)


![2-[2-(2,3-dihydro-1H-inden-5-yloxy)-2-methylpropanoyl]-7-methyl-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B5631913.png)
![2-(3-methoxypropyl)-8-[(7-methylpyrazolo[1,5-a]pyrimidin-6-yl)carbonyl]-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5631920.png)
![9-allyl-4-[(1-ethyl-1H-pyrazol-4-yl)carbonyl]-1-methyl-1,4,9-triazaspiro[5.6]dodecan-10-one](/img/structure/B5631927.png)
![N-[2-(1-cyclohexen-1-yl)ethyl]-7-isopropyl[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxamide](/img/structure/B5631928.png)

![2-(4-fluorophenyl)-N-[(1-isobutyl-1H-imidazol-5-yl)methyl]imidazo[1,2-a]pyridine-6-carboxamide](/img/structure/B5631970.png)